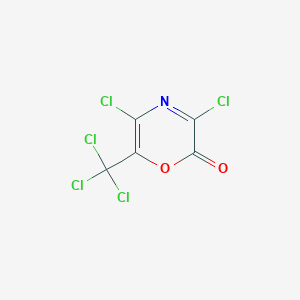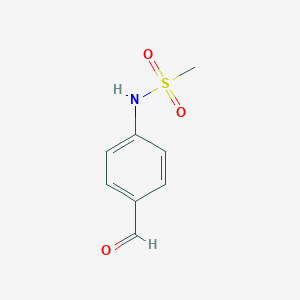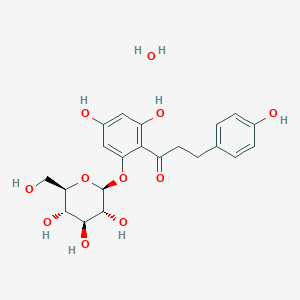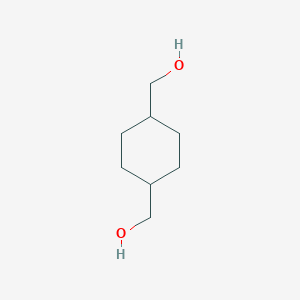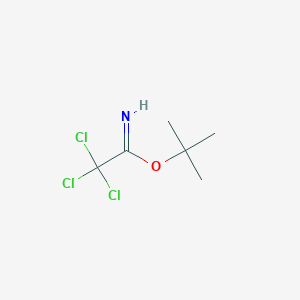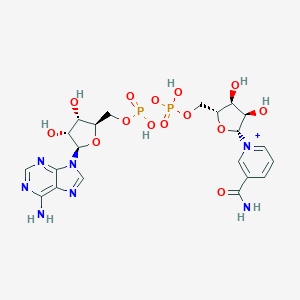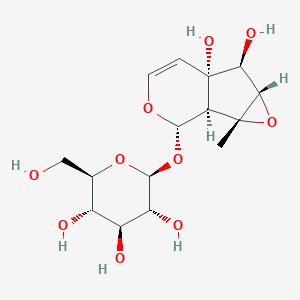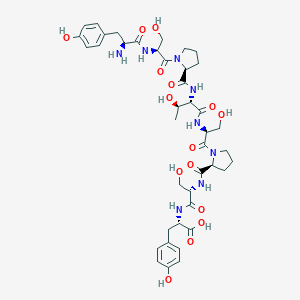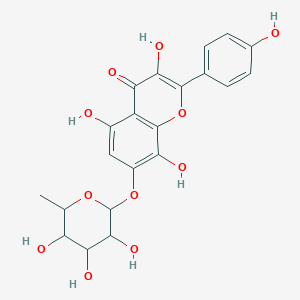
Rhodionin
Übersicht
Beschreibung
Rhodionin is a herbacetin rhamnoside found in Rhodiola species . It is also known as Herbacetin-7-O-α-L-rhamnopyranoside or Herbacetin 7-rhamnoside .
Synthesis Analysis
Rhodionin is found in Rhodiola plants. A study analyzed the content and localization of phenolic compounds, including rhodionin, in Rhodiola rosea plants during the introduction period of 2–4 years in the conditions of the forest-steppe zone of Western Siberia . The plant material for the introduction experiment was obtained by the in vitro method .
Molecular Structure Analysis
Rhodionin directly bonded to the SrtA molecule with a KA value of 6.22 × 10^5 L/mol .
Chemical Reactions Analysis
Rhodionin is a potent oxidant of AAs in the human body, which gives it potential as an anticancer chemotherapeutic agent .
Physical And Chemical Properties Analysis
Rhodionin has a chemical formula of C21H20O11 and a molar mass of 448.380 g·mol−1 .
Wissenschaftliche Forschungsanwendungen
1. Oral Mucositis Management in Cancer Patients Rhodionin has been found to improve oral mucositis, a common and painful side effect of cancer treatment, particularly in breast cancer patients. This application is significant as it offers a potential supportive care option for those undergoing chemotherapy or radiation therapy .
Adaptogenic Effects
Research indicates that Rhodionin exhibits adaptogenic effects, which means it can help the body resist physical, chemical, and biological stressors. The low toxicity profile of Rhodionin preparations further supports its use as an adaptogen .
Extraction Method Analysis
Studies have been conducted to analyze the effectiveness of different extraction methods for Rhodionin, providing insights into how to obtain the compound most efficiently and effectively for various applications .
Antibacterial Activity Against MRSA
Rhodionin has demonstrated the ability to inhibit the activity of Sortase A (SrtA), an enzyme critical for the virulence of methicillin-resistant Staphylococcus aureus (MRSA), without affecting bacterial survival and growth. This suggests a potential role for Rhodionin in managing bacterial infections .
Wirkmechanismus
Target of Action
Rhodionin, a natural compound of flavonoid glucosides, primarily targets Sortase A (SrtA), a virulence factor in Staphylococcus aureus . SrtA plays a crucial role in the ability of methicillin-resistant Staphylococcus aureus (MRSA) to invade the host .
Mode of Action
Rhodionin effectively inhibits the activity of SrtA without affecting the survival and growth of bacteria . It reduces the adhesion of S. aureus to fibrinogen, thereby decreasing the capacity of protein A (SpA) on the bacterial surface and biofilm formation . Fluorescence quenching and molecular docking studies have confirmed that rhodionin directly binds to the SrtA molecule .
Biochemical Pathways
Rhodionin prominently attenuates the virulence-related phenotype of SrtA . This leads to a reduction in the adhesion of S. aureus to fibrinogen, which in turn decreases the capacity of protein A (SpA) on the bacterial surface and biofilm formation . These changes in the biochemical pathways contribute to the compound’s potent anti-infective properties.
Pharmacokinetics
It’s known that rhodiola rosea, the plant from which rhodionin is derived, has strong antioxidant activity . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Rhodionin and their impact on its bioavailability.
Result of Action
Rhodionin shows a significant protective effect on a mice pneumonia model and improves the survival rate of mice . It achieves efficacy in the treatment of MRSA-induced infections, which holds promising potential to be developed into a candidate used for MRSA-related infections .
Action Environment
Rhodiola, the plant from which Rhodionin is derived, grows at a height of around 4000–5000 m above the sea level with a low temperature of around −10 °C . Their survival in such harsh conditions is due to their adaptation in that environment as well as the kind of compounds these plants produce in their biological mechanism . This suggests that environmental factors may influence the action, efficacy, and stability of Rhodionin, although more research is needed to confirm this.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5,8-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c1-7-13(24)16(27)18(29)21(30-7)31-11-6-10(23)12-15(26)17(28)19(32-20(12)14(11)25)8-2-4-9(22)5-3-8/h2-7,13,16,18,21-25,27-29H,1H3/t7-,13-,16+,18+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAXXTSXVCLEJK-JOEVVYSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodionin | |
CAS RN |
85571-15-9 | |
| Record name | Rhodionin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85571-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodionin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085571159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,8-Trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-α-L-mannopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHODIONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889FQ29409 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




